Cas no 91908-29-1 (N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide)
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-5-sulfonamide,N,N-diethyl-2,3-dihydro-
- N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide
- N,N-Diethylindoline-5-sulfonamide
- 2,3-dihydro-indole-5-sulfonic acid diethylamide
- Indolin-sulfonsaeure-(5)-diethylamid
- 91908-29-1
- SB65653
- NCGC00299545-01
- Z125294872
- AKOS000118136
- CS-0235116
- SCHEMBL17117296
- EN300-15296
- AB01298820-01
- A844097
- DTXSID80427711
- N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide
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- MDL: MFCD07687991
- Inchi: 1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3
- InChI Key: LDAUEKPMNUEUGU-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCN2)(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 254.10900
- Monoisotopic Mass: 254.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 57.8A^2
Experimental Properties
- Density: 1.193
- Boiling Point: 411°Cat760mmHg
- Flash Point: 202.4°C
- Refractive Index: 1.559
- PSA: 57.79000
- LogP: 2.90390
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E904108-5mg |
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E904108-10mg |
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E904108-50mg |
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM258251-1g |
N,N-Diethylindoline-5-sulfonamide |
91908-29-1 | 95% | 1g |
$224 | 2024-07-20 | |
| Enamine | EN300-15296-0.05g |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 95.0% | 0.05g |
$37.0 | 2025-03-21 | |
| Enamine | EN300-15296-0.1g |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 95.0% | 0.1g |
$55.0 | 2025-03-21 | |
| Enamine | EN300-15296-0.25g |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 95.0% | 0.25g |
$79.0 | 2025-03-21 | |
| Enamine | EN300-15296-0.5g |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 95.0% | 0.5g |
$124.0 | 2025-03-21 | |
| Enamine | EN300-15296-1.0g |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 95.0% | 1.0g |
$159.0 | 2025-03-21 | |
| Enamine | EN300-15296-2.5g |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide |
91908-29-1 | 95.0% | 2.5g |
$314.0 | 2025-03-21 |
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide Suppliers
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS No. 91908-29-1): An Overview
N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS No. 91908-29-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide features an indole core with a sulfonamide group and two ethyl substituents, making it a versatile scaffold for drug design and development.
The synthesis of N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves a multi-step process that includes the formation of the indole ring, the introduction of the sulfonamide group, and the subsequent alkylation with ethyl groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in various research settings. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel one-pot synthesis method that significantly reduced the number of steps and improved the overall yield of N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide.
In terms of its biological properties, N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide effectively reduced inflammation in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Beyond its anti-inflammatory properties, N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide has also been explored for its neuroprotective effects. Research conducted by a team at the University of California in 2021 revealed that this compound can protect neuronal cells from oxidative stress-induced damage. The study found that N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby mitigating oxidative stress and promoting neuronal survival.
The pharmacokinetic profile of N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide has also been studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an orally administered therapeutic agent. A 2019 study published in the Journal of Pharmaceutical Sciences reported that N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide had good permeability through Caco-2 cell monolayers, indicating its potential for intestinal absorption.
In addition to its therapeutic applications, N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide has been used as a tool compound in chemical biology research to investigate the role of specific molecular targets in disease pathways. For example, a 2020 study published in Chemical Biology & Drug Design utilized this compound to probe the activity of a novel kinase involved in cancer progression. The results indicated that N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide could serve as a lead compound for developing more potent and selective inhibitors against this kinase.
The safety profile of N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide has been assessed through various toxicological studies. These studies have generally shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further research is needed to fully understand its long-term safety and potential side effects. A comprehensive review published in Toxicology Letters in 2021 summarized the current knowledge on the safety profile of indole derivatives, including N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide, highlighting areas for future investigation.
In conclusion, N,N-Diethyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS No. 91908-29-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and neuroprotective properties make it an attractive candidate for further drug development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use.
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